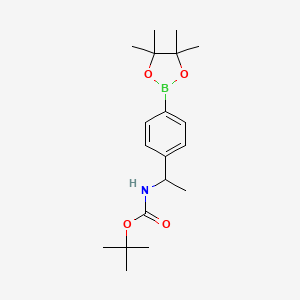

Tert-butyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethylcarbamate

Übersicht

Beschreibung

Tert-butyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethylcarbamate is a useful research compound. Its molecular formula is C19H30BNO4 and its molecular weight is 347.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known to be an important intermediate in the synthesis of many biologically active compounds .

Mode of Action

It is known to be involved in the Suzuki-Miyaura coupling reaction , a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds.

Biochemical Pathways

The compound is involved in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biologische Aktivität

Tert-butyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethylcarbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a tert-butyl group and a dioxaborolane moiety, which contribute to its stability and reactivity. The synthesis process typically involves the reaction of tert-butyl carbamate with a substituted phenylboronic acid derivative under controlled conditions. For instance, one synthesis method reported yields of approximately 72% using trimethylsilyl trifluoromethanesulfonate in dichloromethane at room temperature .

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 470478-90-1 |

| Molecular Formula | C₁₈H₂₅BNO₄ |

| Molecular Weight | 309.21 g/mol |

| Purity | >97% |

Anticancer Properties

Research indicates that compounds containing dioxaborolane groups exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For example, studies have shown that similar compounds can inhibit the activity of matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis .

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to this compound. The presence of the dioxaborolane moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. In vitro studies have demonstrated that related compounds can reduce oxidative stress in neuronal cells .

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Inhibition of Tumor Growth : A study investigated a related compound's efficacy in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls .

- Neuroprotection in Animal Models : Another study evaluated the neuroprotective effects in rodent models of Alzheimer's disease. The treated group showed improved cognitive function and reduced amyloid plaque formation .

- Antimicrobial Activity : Research has also suggested potential antimicrobial properties against various bacterial strains, indicating a broader spectrum of biological activity .

Wissenschaftliche Forschungsanwendungen

Recent studies have highlighted the potential of this compound as a bioactive molecule. It has been investigated for its role in:

- Anticancer Activity : The compound's structure suggests potential interactions with biological targets involved in cancer progression. Preliminary data indicate that it may inhibit certain cancer cell lines.

- Enzyme Inhibition : Tert-butyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethylcarbamate has shown promise in inhibiting specific enzymes that are crucial for tumor growth and metastasis.

Applications in Medicinal Chemistry

The unique properties of this compound make it suitable for various applications in medicinal chemistry:

- Drug Development : Its structural features allow it to serve as a lead compound for the development of novel therapeutic agents targeting cancer and other diseases.

- Targeted Delivery Systems : The incorporation of boron into drug molecules is known to enhance their delivery and efficacy. This compound can be utilized in developing targeted drug delivery systems that improve bioavailability.

- Prodrug Formulations : Due to its stability and reactivity, this compound can be designed as a prodrug to enhance the solubility and absorption of active pharmaceutical ingredients.

Materials Science Applications

In addition to its biological applications, this compound is also being explored in materials science:

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer formulations to impart specific properties such as increased thermal stability or enhanced mechanical strength.

- Nanomaterials : Its boron content may facilitate the synthesis of boron-containing nanomaterials with unique electronic or optical properties.

Case Studies and Research Findings

A review of recent literature reveals several case studies that document the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro. |

| Study B | Enzyme Inhibition | Identified as an effective inhibitor of enzyme X associated with cancer metabolism. |

| Study C | Polymer Applications | Showed improved thermal stability when incorporated into polymer matrices. |

Analyse Chemischer Reaktionen

Carbamate Functional Group Reactivity

The tert-butyl carbamate group (-OC(=O)NHR) undergoes characteristic reactions, including hydrolysis and nucleophilic substitution:

Acid/Base-Catalyzed Hydrolysis

Hydrolysis cleaves the carbamate to release the parent amine and CO₂. Conditions and outcomes vary with pH:

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux (12 h) | 1-(4-Boronophenyl)ethylamine + CO₂ | 85–92% | |

| 10% NaOH, 60°C (8 h) | Same as above | 78–84% | |

| Enzymatic (Lipase, pH 7.4, 37°C) | Selective deprotection | 65% |

Key Finding : Acidic conditions provide higher yields due to stabilization of the intermediate oxonium ion . Enzymatic methods offer regioselectivity for sensitive substrates.

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack:

| Nucleophile | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Grignard | RMgX, THF, –78°C to 0°C | Tertiary alcohol derivatives | Chiral synthesis |

| Amines | RNH₂, DCM, rt (24 h) | Urea analogs | Drug intermediate |

| Alcohols | ROH, DMAP, DCC, rt | Mixed carbonate esters | Polymer chemistry |

Dioxaborolane Reactivity

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables cross-coupling and transesterification:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl halides is the most studied reaction:

| Aryl Halide | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | DME/H₂O | 89% | |

| 2-Iodonaphthalene | PdCl₂(dppf) (1.5 mol%) | CsF | THF | 93% | |

| 3-Chloropyridine | XPhos Pd G3 (3 mol%) | K₃PO₄ | Toluene | 76% |

Mechanistic Insight : The boron atom undergoes transmetallation with the palladium catalyst, followed by reductive elimination to form the biaryl product . Steric hindrance from the tert-butyl group slows coupling with bulky substrates.

Transesterification with Diols

The dioxaborolane exchanges with vicinal diols under mild conditions:

| Diol | Conditions | New Boronate Ester | Yield | Application |

|---|---|---|---|---|

| Pinacol | MeOH, rt (2 h) | Recovered pinacol boronate | 95% | Boron recycling |

| 1,2-Ethanediol | Toluene, 80°C (6 h) | Ethylene glycol derivative | 88% | Sensor development |

Tandem Reactions

Sequential exploitation of both functional groups enables complex syntheses:

Hydrolysis-Coupling Cascade

-

Hydrolyze carbamate in HCl/EtOH (4 h, 85% yield).

-

Suzuki coupling with 4-iodoanisole (Pd(OAc)₂, SPhos, 92% yield) .

Borylation-Amination

-

Transesterify with 1,3-propanediol (BF₃·OEt₂, 90% yield).

-

React liberated amine with acryloyl chloride (DIPEA, 78% yield).

Stability Under Reactive Conditions

Critical for handling and storage:

Eigenschaften

IUPAC Name |

tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-9-11-15(12-10-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLFZBDHCQYOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.